
3a,4,5,6,7,7a-Hexahydroisobenzofuran-1,3-dione; 2-(chloromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane is a polymeric compound formed by the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane. This compound is known for its unique chemical properties and is used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves the reaction of 1,3-Isobenzofurandione, hexahydro- with (chloromethyl)oxirane under controlled conditions. The reaction typically requires a catalyst to facilitate the polymerization process. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the desired polymer structure is achieved .
Análisis De Reacciones Químicas
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties .
Mecanismo De Acción
The mechanism of action of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane involves its ability to form stable chemical bonds with other molecules. This polymer can interact with various molecular targets through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the polymer to exert its effects in different applications, such as enhancing the mechanical strength of materials or improving the stability of drug formulations .
Comparación Con Compuestos Similares
1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane can be compared with other similar compounds, such as:
1,2-Cyclohexanedicarboxylic anhydride: Known for its use in the production of plasticizers and resins.
Hexahydrophthalic anhydride: Commonly used in the manufacture of epoxy resins and coatings.
Araldite HT 907: A specific type of epoxy resin used in high-temperature applications .
The uniqueness of 1,3-Isobenzofurandione, hexahydro-, polymer with (chloromethyl)oxirane lies in its ability to form stable polymers with a wide range of applications, from industrial coatings to medical devices.
Propiedades
Número CAS |
31095-87-1 |
|---|---|
Fórmula molecular |
C11H15ClO4 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H10O3.C3H5ClO/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
Clave InChI |
ZFONJYDZKKEDSV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)OC2=O.C1C(O1)CCl |
Números CAS relacionados |
31095-87-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



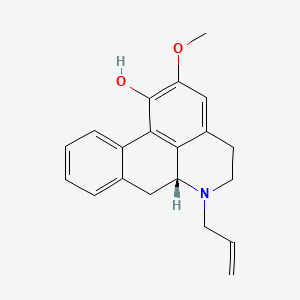
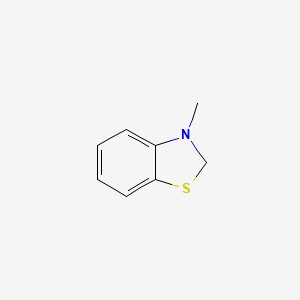
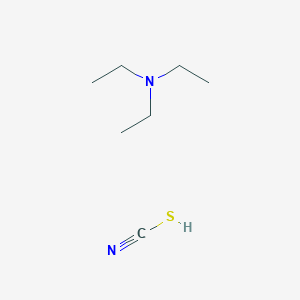
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
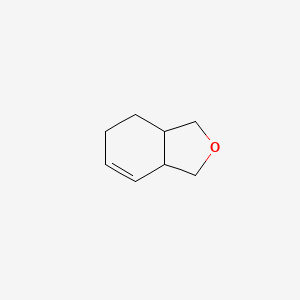
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
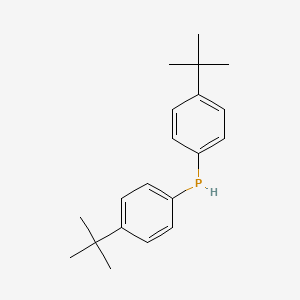
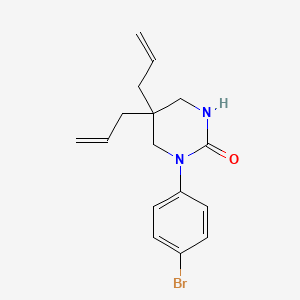
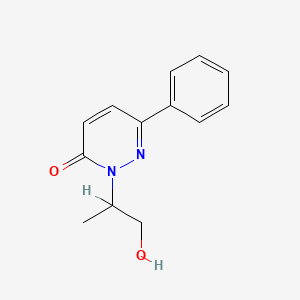
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

